Proteasome Inhibition: Site-Specific Targeting of Constitutive vs. Immunoproteasome
A C(4)-benzylamino, C(1)-dimethyl derivative of the furo[3,4-c]pyridine-3-one scaffold (Compound 10) exhibited potent, site-specific inhibition of the constitutive proteasome (c20S) PA site with an IC50 of 600 nM, while showing no measurable inhibition of the immunoproteasome (i20S) PA site [1]. This contrasts sharply with a thieno[2,3-d]pyrimidine-4-one comparator (Compound 40), which showed only mild, non-specific inhibition of both c20S and i20S T-L sites (IC50(cT-L) = 9.9 µM; IC50(iT-L) = 6.7 µM) [1]. The differentiation lies not merely in potency but in the capacity for isoform-selective targeting, a critical parameter for reducing off-target immune effects.
| Evidence Dimension | Proteasome PA site inhibition potency (IC50) and isoform selectivity |
|---|---|
| Target Compound Data | IC50(cPA) = 600 nM for the constitutive proteasome; no measurable inhibition of the immunoproteasome PA site (iPA) |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine-4-one (Compound 40): IC50(cT-L) = 9.9 µM and IC50(iT-L) = 6.7 µM for T-L sites |
| Quantified Difference | ~16.5-fold higher potency for the target derivative (600 nM vs 9.9 µM); isoform selectivity (c20S-specific) vs non-selective inhibition |
| Conditions | In vitro proteasome activity assays using purified 20S constitutive and immunoproteasome |
Why This Matters
Site-specific isoform inhibition minimizes immunoproteasome-related off-target effects, a key advantage for therapeutic development and procurement of advanced intermediates for medicinal chemistry.
- [1] Hovhannisyan, A., Pham, T. H., Bouvier, D., Piroyan, A., Dufau, L., Qin, L., Cheng, Y., Melikyan, G., Reboud-Ravaux, M., & Bouvier-Durand, M. (2014). New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform. Bioorganic & Medicinal Chemistry Letters, 24(6), 1571–1575. View Source
